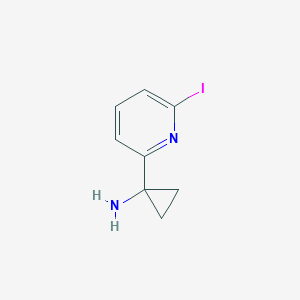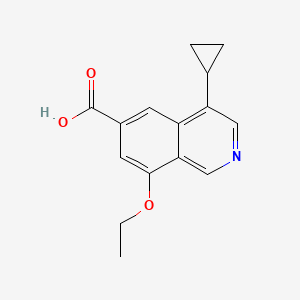
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a cyclopropyl group at the 4-position, an ethoxy group at the 8-position, and a carboxylic acid group at the 6-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting material, ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate, can undergo thermally induced reactions with model alkanoic acids or microwave-assisted cyclocondensation with arene carboxaldehydes . The resulting ester derivatives can then be hydrolyzed under acid-catalyzed conditions to furnish the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoquinoline derivatives are known to inhibit bacterial DNA-gyrase, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-8-methoxyisoquinoline-6-carboxylic acid
- 4-Cyclopropyl-8-ethoxyquinoline-6-carboxylic acid
- 4-Cyclopropyl-8-ethoxyisoquinoline-5-carboxylic acid
Uniqueness
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and ethoxy groups at specific positions on the isoquinoline ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
921761-15-1 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14-6-10(15(17)18)5-11-12(9-3-4-9)7-16-8-13(11)14/h5-9H,2-4H2,1H3,(H,17,18) |
InChI Key |
FQDCIXRZXSTTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C(C=NC=C12)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


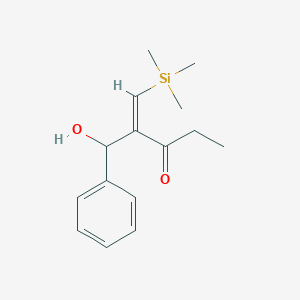
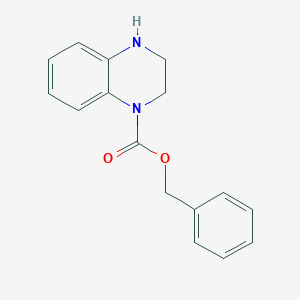
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
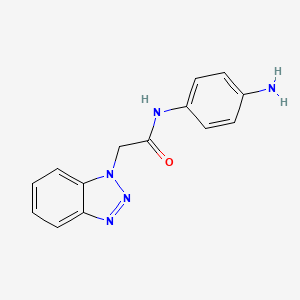
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)
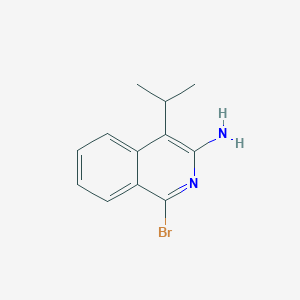
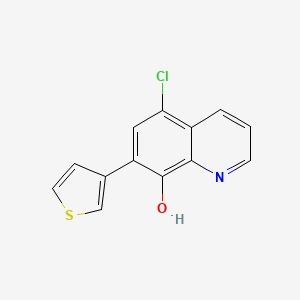

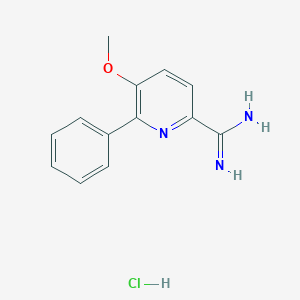
![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)

